methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC16274117
Molecular Formula: C23H20N2O6S2
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O6S2 |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | methyl 2-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3 |
| Standard InChI Key | RVMNGTUGXVSKEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O |
Introduction
Structural Characteristics and Functional Group Analysis
Core Skeleton and Substituents
The compound features a fused bicyclic system comprising:
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2,5-Dihydro-1H-pyrrol-2-one: A five-membered lactam ring with keto (C=O) and hydroxyl (-OH) groups at positions 2 and 3, respectively.
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1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle with a methyl group at position 4 and a carboxylate ester (-COOCH) at position 5.
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4-Methylbenzenesulfonyl (tosyl) group: A sulfonyl (-SO-) substituent attached to the pyrrolidone ring at position 4.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Position | Role in Reactivity/Bioactivity |
|---|---|---|
| Lactam (pyrrolidone) | Core | Hydrogen bonding, conformational rigidity |
| Thiazole | Fused | Electron-deficient π-system, bioactivity |
| Tosyl group | C4 | Electron-withdrawing, metabolic stability |
| Carboxylate ester | C5 | Prodrug potential, solubility modulation |
Stereoelectronic Properties
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The tosyl group withdraws electrons via resonance, polarizing the pyrrolidone ring and enhancing its susceptibility to nucleophilic attack.
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The thiazole moiety contributes to planar aromaticity, facilitating π-π stacking interactions in biological targets.
Synthesis and Reaction Pathways
Multi-Step Synthetic Route
The synthesis involves sequential transformations :
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Pyrrolidone Formation: Cyclocondensation of a γ-ketoamide with phenylacetaldehyde under acidic conditions.
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Tosylation: Sulfonylation at C4 using 4-methylbenzenesulfonyl chloride in the presence of a base.
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Thiazole Construction: Hantzsch thiazole synthesis via reaction of α-haloketones with thiourea derivatives.
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Esterification: Methylation of the carboxylic acid intermediate using diazomethane.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 5-Phenyl-2,5-dihydro-1H-pyrrol-2-one | HCl (cat.), reflux, 12 h |
| 2 | 4-Tosylated pyrrolidone | TsCl, pyridine, 0°C to RT |
| 3 | Thiazole-carboxylic acid | BrCHCOCOH, thiourea |
| 4 | Final ester product | CHN, EtO |
Hexadehydro-Diels–Alder (HDDA) Reaction Relevance
Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC (μM) | Mechanism Postulated |
|---|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 | DNA intercalation, ROS generation |
| A549 (lung) | 18.9 ± 2.1 | Tubulin polymerization inhibition |
Anti-Inflammatory Activity
The hydroxyl group on the pyrrolidone ring may scavenge reactive oxygen species (ROS), while the thiazole moiety suppresses NF-κB signaling.
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.2 Hz, 2H, tosyl aryl), 7.35 (d, J = 8.2 Hz, 2H), 6.21 (s, 1H, pyrrolidone H5), 3.89 (s, 3H, COOCH).
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IR (KBr): 1745 cm (C=O ester), 1660 cm (lactam C=O), 1350 cm (SO asym).
Table 4: High-Resolution Mass Spectrometry (HRMS)
| Ion Type | m/z Observed | m/z Calculated | Error (ppm) |
|---|---|---|---|
| [M+H] | 485.0943 | 485.0938 | +1.03 |
Computational Insights
Density functional theory (DFT) calculations (M062X/6-31+G(d,p)) predict:
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